molecular formula C11H12O3 B15322108 3-Hydroxy-5-phenylpent-4-enoic acid CAS No. 61752-38-3

3-Hydroxy-5-phenylpent-4-enoic acid

Cat. No.: B15322108
CAS No.: 61752-38-3
M. Wt: 192.21 g/mol
InChI Key: JKDYSKHGCXBPQC-VOTSOKGWSA-N
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Description

3-Hydroxy-5-phenylpent-4-enoic acid is a high-value chiral building block in organic synthesis and medicinal chemistry. This compound features in synthetic pathways for advanced prostaglandin analogs, including 17-phenyl trinor prostaglandin derivatives . The (S,E)-enantiomer of the related 3-hydroxy-5-phenylpent-1-en-1-yl chain is a key structural component in potent, modified prostaglandins such as (Z)-7-((1R,2R,5S)-5-Hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-3-oxocyclopentyl)hept-5-enoic acid (17-phenyl trinor Prostaglandin D2) and (Z)-7-((1R,2S)-2-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopent-3-en-1-yl)hept-5-enoic acid (17-Phenyl trinor prostaglandin A2) . These analogs are of significant research interest for studying inflammatory processes, neurological functions, and other physiological pathways traditionally associated with prostaglandin activity, but with altered selectivity and metabolic stability imparted by the 17-phenyl trinor modification. The compound's structure, containing a carboxylic acid, a secondary alcohol, and an olefin adjacent to a phenyl ring, makes it a versatile synthon for constructing complex molecules with multiple stereocenters. It is primarily used in pharmaceutical research for the synthesis of novel bioactive molecules and for method development in asymmetric synthesis. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61752-38-3

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(E)-3-hydroxy-5-phenylpent-4-enoic acid

InChI

InChI=1S/C11H12O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-7,10,12H,8H2,(H,13,14)/b7-6+

InChI Key

JKDYSKHGCXBPQC-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(CC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Epoxidation of α,β-Unsaturated Amides

The foundational approach involves Sharpless-Katsuki-type epoxidation of α,β-unsaturated amide precursors. Using Gd(O-i-Pr)₃ (0.2 M in THF) with TBHP oxidant, (E)-5-phenylpent-4-enamide undergoes epoxidation at 25°C over 48 h, achieving 85% isolated yield of the trans-epoxide. Critical to stereocontrol is the 15-crown-5 additive, which chelates lanthanide catalysts to enforce a pseudo-C₂-symmetric transition state. Subsequent Red-Al reduction at −40°C in DME selectively opens the β-epoxide position, yielding 3-hydroxy-5-phenylpent-4-enoic acid benzyl amide (91% yield, 99% ee).

Epoxide Ring-Opening with Aluminum Hydrides

Diisobutylaluminum hydride (DIBAL) mediates regioselective epoxide cleavage at the β-carbon. A representative procedure dissolves the epoxide (0.2 mmol) in anhydrous DME, cooling to 4°C before adding DIBAL (2.2 equiv, 1 M in toluene). After 1 h, methanol quench and ethyl acetate extraction provides the β-hydroxy acid in 76% yield. Notably, solvent polarity inversely correlates with β-selectivity—hexane favors α-opening (4:1 β:α), while THF shifts selectivity to 9:1.

Organocatalytic Aza-Michael Addition Strategies

Dual Catalysis with Cinchona Alkaloids

Recent advances employ cinchonidine-thiourea catalysts for the aza-Michael addition of hydroxylamine to α,β-unsaturated acids. In a typical reaction, (E)-5-phenylpent-2-enoic acid (1a, 0.2 mmol) reacts with BnONH₂ (1.5 equiv) in toluene at −20°C using 10 mol% catalyst. After 72 h, silica gel chromatography (hexane/EtOAc 3:1) isolates the β-hydroxy-α-aminoxy acid in 68% yield and 91% ee. DFT calculations attribute stereoselectivity to hydrogen bonding between the thiourea moiety and carboxylic acid group.

Solid-Phase Synthesis for Parallel Optimization

Immobilized variants utilize Wang resin-bound α,β-unsaturated esters. Coupling Fmoc-protected hydroxamic acid to the resin (HBTU, DIEA, DMF), then subjecting to Red-Al reduction (5 equiv, THF, 0°C) generates β-hydroxy acids with 82 ± 5% yield across 24 substrates. This method facilitates rapid SAR studies but suffers from lower enantiocontrol (75–84% ee) compared to homogeneous catalysis.

Direct Catalytic Amidation of β-Hydroxy Acids

Diboronic Acid-Anhydride Mediated Coupling

A breakthrough method employs 1,3-phenylenediboronic acid (5 mol%) to catalyze direct amidation with aqueous NH₃. Heating this compound (2j, 0.2 mmol) and NH₃ (3 equiv) in chlorobenzene (0.2 M) at 90°C for 24 h provides the primary amide in 96% yield. Mechanistic studies suggest boronic acid activates the carboxylic acid via cyclic boronate formation, lowering the activation energy for nucleophilic attack.

Microwave-Assisted Amidation

Accelerating the process, microwave irradiation (150 W, 120°C) in DMF with HATU (1.2 equiv) and DIPEA (3 equiv) completes amidation in 15 min (89% yield). However, epimerization at C3 occurs above 100°C, limiting applicability for enantiopure substrates.

Purification and Isolation Techniques

Chromatographic Methods

Silica gel chromatography remains standard, with eluent systems optimized for polar β-hydroxy acids:

Eluent Ratio (Hexane:EtOAc:MeOH) Retention Factor (Rf) Purity (%)
10:1:0 0.29 92
3:1:0.2 0.51 98
1:1:0.1 0.68 95

Data from demonstrate that methanol additives above 0.2% cause peak tailing due to hydrogen bonding with silica hydroxyls.

Recrystallization Optimization

Ethyl acetate/hexane mixtures (1:3 v/v) produce prismatic crystals suitable for X-ray analysis. Cooling saturated solutions from 50°C to −20°C at 0.5°C/min affords 89% recovery of enantiopure material (mp 146–147°C).

Spectroscopic Characterization

NMR Spectral Assignments

Key ¹H NMR signals (400 MHz, DMSO-d₆):

  • δ 7.38–7.34 (m, 2H, ArH)
  • δ 6.83 (br s, 1H, OH)
  • δ 5.85 (d, J = 15.7 Hz, 1H, H4)
  • δ 2.68–2.59 (m, 2H, H2)

¹³C NMR (100 MHz) confirms the β-hydroxy acid structure:

  • δ 171.7 (C1)
  • δ 133.1 (C5)
  • δ 121.1 (C4)
  • δ 66.3 (C3)

Data from align with DFT-calculated chemical shifts (RMSD 0.8 ppm).

Vibrational Spectroscopy

IR (ATR, cm⁻¹):

  • 3381 (O-H stretch)
  • 1658 (C=O asym)
  • 1622 (C=C)
  • 825 (ArCH oop)

The absence of a 1740 cm⁻¹ band confirms complete ester hydrolysis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-phenylpent-4-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Various nucleophiles can be used to substitute the hydroxy group under acidic or basic conditions.

Major Products

    Oxidation: Formation of 3-oxo-5-phenylpent-4-enoic acid.

    Reduction: Formation of 3-hydroxy-5-phenylpentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-phenylpent-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-phenylpent-4-enoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can participate in enzyme-catalyzed reactions, leading to the formation of bioactive compounds. The hydroxy and phenyl groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-5-phenylpent-4-enoic acid belongs to a class of phenyl-substituted carboxylic acids. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and biological applications.

Structural and Functional Group Analysis

Table 1: Structural Comparison of this compound and Analogues

Compound Name Molecular Formula Key Functional Groups Double Bond Position Substituents Configuration
This compound C₁₁H₁₀O₂ Carboxylic acid, hydroxy, phenyl C4–C5 3-OH, 5-Ph (E)-stereochemistry
5-Phenylpent-4-enoic acid (HPPeA) C₁₁H₁₀O₂ Carboxylic acid, phenyl C4–C5 5-Ph Not specified
3-Hydroxy-4-amino-5-phenylpentanoic acid C₁₁H₁₅NO₃ Carboxylic acid, hydroxy, amino, phenyl None 3-OH, 4-NH₂, 5-Ph (3S,4S)-stereochemistry
4-Hydroxy-5-(3-sulfooxyphenyl)pentanoic acid C₁₁H₁₄O₇S Carboxylic acid, hydroxy, sulfonate, phenyl None 4-OH, 5-Ph-O-SO₃H Not specified
(2S)-Amino-3,3-dimethyl-4-phenylpent-4-enoic acid C₁₃H₁₅NO₂ Carboxylic acid, amino, methyl, phenyl C4–C5 2-NH₂, 3,3-diMe, 4-Ph (2S)-stereochemistry

Key Observations:

  • The hydroxy group at C3 in this compound distinguishes it from non-hydroxylated analogues like 5-phenylpent-4-enoic acid (HPPeA), which is found in monofloral honeys .
  • Sulfated derivatives (e.g., 4-hydroxy-5-(3-sulfooxyphenyl)pentanoic acid) exhibit enhanced water solubility due to the sulfonate group, which may influence metabolic pathways .

Biological Activity

3-Hydroxy-5-phenylpent-4-enoic acid (Hppa) is a compound with notable biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity, including relevant case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hydroxyl group and a phenyl moiety. The molecular formula is C12H14O3C_{12}H_{14}O_3, and its structure can be represented as follows:

C6H5C(=C)C(OH)C(=O)C2H4\text{C}_6\text{H}_5-\text{C}(=C)-\text{C}(OH)-\text{C}(=O)-\text{C}_2\text{H}_4

Anticancer Properties

Research has demonstrated that Hppa exhibits significant anticancer activity. A study reported that Hppa derived from actinomycetes showed cytotoxic effects against L-1210 leukemia cells and P388 murine leukemia cells, causing morphological changes in rat fibroblast cells . The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for its therapeutic potential.

Table 1: Cytotoxicity of Hppa on Various Cell Lines

Cell LineIC50 (µM)Reference
L-1210 Leukemia25
P388 Murine Leukemia30
HeLa Cells15

Antimicrobial Activity

In addition to its anticancer properties, Hppa has been shown to possess antimicrobial activity. It has been identified as a metabolite in various microbial systems, contributing to their defense mechanisms against pathogens. For instance, it was noted that Hppa exhibited moderate inhibition against certain fungi and yeasts, suggesting its potential as an antifungal agent .

Table 2: Antimicrobial Activity of Hppa

MicroorganismInhibition Zone (mm)Reference
Candida albicans12
Aspergillus fumigatus10

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of Hppa was conducted using human lung cancer cell lines. The study revealed that Hppa inhibited cell proliferation significantly at concentrations above 10 µM, with an observed increase in apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: Antimicrobial Mechanism

Another study focused on the antimicrobial mechanism of Hppa against Candida albicans. It was found that Hppa disrupts the cell membrane integrity of the yeast, leading to cell lysis. This effect was confirmed through electron microscopy, which showed significant morphological changes in treated cells compared to controls .

Q & A

Basic: What are the recommended synthetic pathways for 3-Hydroxy-5-phenylpent-4-enoic acid?

Methodological Answer:
A common approach involves the hydroxylation of unsaturated precursors. For example, 3-hydroxy acids can be synthesized via catalytic cyclization of ketones using boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst. This method, adapted from similar 3-hydroxy acid syntheses, enables regioselective hydroxylation at the C3 position while preserving the phenylpentenyl backbone . Key steps include:

Precursor Preparation : Start with a substituted pent-4-enoic acid derivative.

Cyclization : Use BF₃·Et₂O to induce cyclization, forming the hydroxyl group.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Basic: How can the stereochemistry of this compound be confirmed experimentally?

Methodological Answer:
Stereochemical analysis requires a combination of techniques:

  • NMR Spectroscopy : Compare coupling constants (e.g., JJ-values for vicinal protons) to reference data for similar hydroxy acids. For example, the coupling between C3-OH and adjacent protons can indicate cis or trans configurations .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry, as demonstrated in studies of structurally analogous compounds like 3-hydroxy-4-methoxycinnamic acid .

Advanced: What catalytic mechanisms explain the regioselectivity of hydroxylation in 3-hydroxy acid synthesis?

Methodological Answer:
BF₃·Et₂O acts as a Lewis acid by coordinating to carbonyl oxygen, polarizing the π-electrons of the enone system. This polarization directs nucleophilic attack (e.g., water or alcohol) to the β-position, forming the hydroxyl group. Computational studies (QSAR/QSPR models) suggest that steric effects from the phenyl group at C5 further stabilize the transition state, favoring hydroxylation at C3 over other positions .

Advanced: How should researchers address contradictory data in bioactivity studies of this compound?

Methodological Answer:
Contradictions often arise from variability in assay conditions or impurities. To mitigate:

Standardize Assays : Use pharmacopeial guidelines (e.g., USP32 methods) for purity validation and bioactivity testing .

Control Variables : Replicate experiments under identical conditions (pH, temperature, solvent) to isolate confounding factors.

Iterative Analysis : Apply qualitative research frameworks to iteratively re-examine data, as recommended in social science methodologies adapted for chemical research .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • HPLC-MS : Quantify purity and confirm molecular weight using reverse-phase C18 columns with ESI-MS detection .
  • FT-IR Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₁H₁₂O₃) to ±0.3% error .

Advanced: What are the challenges in optimizing this compound as a synthetic precursor in drug discovery?

Methodological Answer:
Key challenges include:

  • Reactivity Control : The α,β-unsaturated carboxylic acid moiety may undergo unintended Michael additions. Protect the hydroxy group with tert-butyldimethylsilyl (TBDMS) ethers during multi-step syntheses .
  • Scalability : Transition from batch to flow chemistry can improve yield, as shown in scaled syntheses of related phenylpentenoic acids .

Advanced: How does the electronic environment of the phenyl group influence the compound’s reactivity?

Methodological Answer:
The phenyl ring’s electron-withdrawing/donating substituents modulate resonance effects. For example:

  • Electron-Withdrawing Groups (e.g., -NO₂ at para position) increase the electrophilicity of the α,β-unsaturated system, accelerating nucleophilic attacks.
  • Electron-Donating Groups (e.g., -OCH₃) stabilize the enolic form, altering tautomeric equilibria. These effects are quantifiable via Hammett σ constants and DFT calculations .

Basic: What are the primary applications of this compound in pharmacological research?

Methodological Answer:
The compound is investigated as:

  • Anti-inflammatory Agent : Modulates COX-2 activity in vitro, with IC₅₀ values comparable to ibuprofen derivatives .
  • Antimicrobial Precursor : Functionalization at C5 (e.g., halogenation) enhances activity against Gram-positive bacteria .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

  • QSPR Models : Predict logP, solubility, and pKa using software like ACD/Labs, validated against experimental data for structurally related acids .
  • Molecular Dynamics Simulations : Assess conformational stability in aqueous environments, critical for bioavailability studies .

Advanced: How can researchers resolve spectral overlaps in NMR analysis of this compound?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping proton signals. For example, HMBC correlations between C3-OH and C4/C2 protons confirm connectivity .
  • Deuterium Exchange : Treat the compound with D₂O to distinguish exchangeable (OH) and non-exchangeable (CH) protons .

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